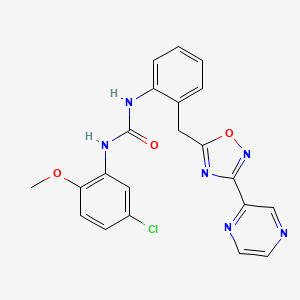

1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

This compound features a urea core flanked by two distinct aromatic systems: a 5-chloro-2-methoxyphenyl group and a phenyl ring substituted with a 1,2,4-oxadiazol-5-ylmethyl moiety linked to a pyrazine ring. The pyrazine and oxadiazole moieties may enhance metabolic stability and binding affinity compared to simpler aryl systems .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O3/c1-30-18-7-6-14(22)11-16(18)26-21(29)25-15-5-3-2-4-13(15)10-19-27-20(28-31-19)17-12-23-8-9-24-17/h2-9,11-12H,10H2,1H3,(H2,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKOVTWKGLQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 357.79 g/mol

- IUPAC Name : 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

This compound features a urea linkage and incorporates both a chloro and methoxy group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibit promising anticancer properties. For instance, derivatives containing the oxadiazole moiety have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.0 |

These results suggest that the incorporation of the oxadiazole ring enhances the cytotoxicity of the compounds against cancer cells.

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS leads to oxidative stress in cancer cells, further promoting cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also possess antimicrobial activity. Preliminary tests indicate effectiveness against certain bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, including our target compound, researchers found significant inhibition of cell growth in multiple cancer cell lines. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations over 24 and 48 hours.

Study 2: Antimicrobial Testing

Another study focused on assessing the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results indicated that certain modifications in the chemical structure led to enhanced antibacterial activity, suggesting that further optimization could yield more potent derivatives.

Scientific Research Applications

Chemical Overview

1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea belongs to the class of n-phenylureas. Its molecular formula is , and it exhibits specific interactions with biological targets, particularly in the modulation of protein kinases and other cellular pathways .

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. It functions by inhibiting specific kinases involved in cell cycle regulation and DNA damage response, such as Chk1 (Checkpoint kinase 1). The compound reduces replication stress and activates the G2/M checkpoint by promoting the dephosphorylation of WEE1, a critical regulator of cell cycle progression .

Case Study:

A study published in ACS Omega demonstrated that derivatives of this compound showed potent activity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential efficacy against a range of pathogens. The presence of the oxadiazole moiety is particularly noted for enhancing antibacterial activity.

Case Study:

In a study focused on novel antimicrobial agents, derivatives containing the oxadiazole structure were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial effects, warranting further exploration into structure-activity relationships (SAR) .

Biological Mechanisms

The biological mechanisms underlying the activity of 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involve:

- Kinase Inhibition: The compound inhibits key kinases involved in cell cycle regulation.

- Antioxidant Activity: Some studies suggest that related compounds demonstrate antioxidant properties, which could contribute to their therapeutic effects .

- Cellular Stress Response Modulation: By affecting protein interactions within cellular pathways, the compound can modulate stress responses that are critical during tumorigenesis.

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from published literature, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Key Structural and Functional Differences

Urea Linker and Aromatic Systems

The urea group in the target compound is a common feature in kinase inhibitors (e.g., sorafenib) due to its hydrogen-bonding capacity. Compared to 1-(3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea , the target lacks a pyrrolidine ring, which reduces conformational constraints but may improve synthetic accessibility.

Heterocyclic Moieties

The 1,2,4-oxadiazole ring in the target compound is metabolically more stable than the diazenyl group in 1-(5-chloro-2-methylphenyl)-3-(5-methyl-2-(4-methylphenyldiazenyl)phenyl)urea , which is prone to reduction or photodegradation. The pyrazine substituent in the target also differentiates it from the dimethylamino-methylethoxy pyrazine derivative , where the latter’s basic amine improves aqueous solubility but may reduce blood-brain barrier penetration.

Substituent Effects

- Chloro and Methoxy Groups: These substituents are conserved in the target and 1-(5-chloro-2-methoxyphenyl)-3-{6-[(1S)-2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea , suggesting a shared role in tuning lipophilicity and binding to hydrophobic pockets.

- Trifluoromethyl vs. In contrast, the pyrazine in the target compound offers hydrogen-bond acceptor sites, which may improve selectivity.

Research Findings and Implications

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target likely confers resistance to oxidative metabolism compared to diazenyl-containing analogs .

- Binding Affinity : The pyrazine-oxadiazole system may mimic adenine in ATP-binding pockets, similar to kinase inhibitors like imatinib.

- Solubility: The absence of polar groups (e.g., dimethylamino in ) suggests the target may require formulation optimization for bioavailability.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.